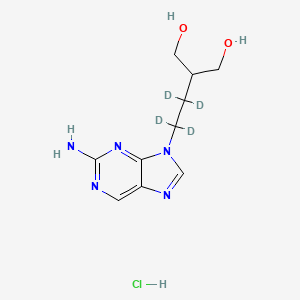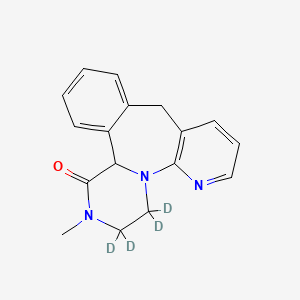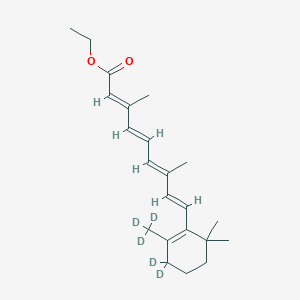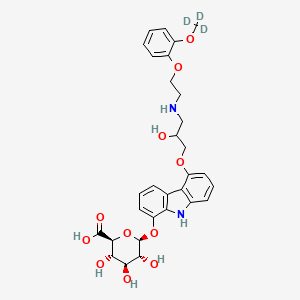
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide: is a stable isotope-labeled compound derived from Carvedilol. It is primarily used in scientific research to study the metabolism and pharmacokinetics of Carvedilol, a non-selective beta-blocker used in the treatment of cardiovascular diseases. The compound has a molecular formula of C30H31D3N2O11 and a molecular weight of 601.616 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide involves multiple steps, starting with the deuteration of Carvedilol. The deuterated Carvedilol is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group at the 8th position. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group at the 8th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Carvedilol. It helps in identifying and quantifying the metabolites of Carvedilol in biological samples .
Biology: In biological research, the compound is used to investigate the metabolic pathways of Carvedilol. It aids in understanding how the drug is processed in the body and its interaction with various enzymes .
Medicine: The compound is valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. This information is crucial for optimizing drug dosing and minimizing side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control of Carvedilol formulations .
Mechanism of Action
The mechanism of action of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is primarily related to its role as a metabolite of Carvedilol. Carvedilol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion from the body. The labeled compound allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in the drug’s action .
Comparison with Similar Compounds
Carvedilol: The parent compound, used as a beta-blocker in cardiovascular diseases.
Carvedilol-d3: A deuterated form of Carvedilol used in metabolic studies.
Carvedilol Glucuronide: A metabolite of Carvedilol formed by glucuronidation.
Uniqueness: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in pharmacokinetic research .
Properties
Molecular Formula |
C30H34N2O11 |
|---|---|
Molecular Weight |
601.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3 |
InChI Key |
VNOMSNHAOHVOPZ-HZNVIMMLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


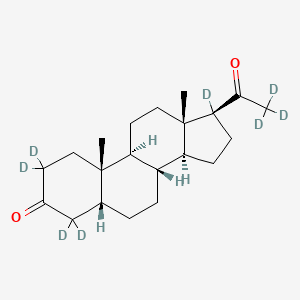
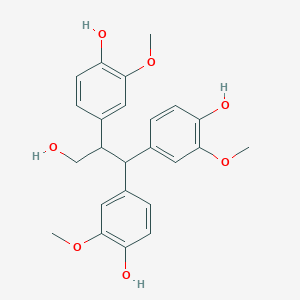
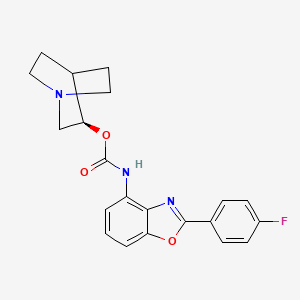
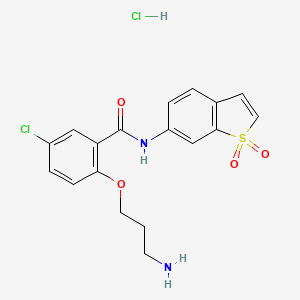
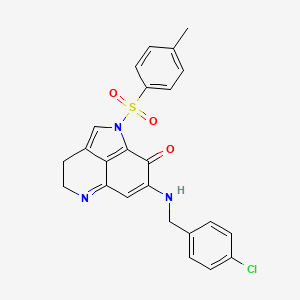
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
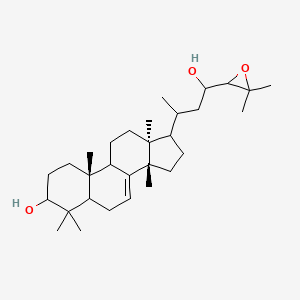

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)

